Verbenone

Catalog No.
S587467
CAS No.
5480-12-6
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verbenone

CAS Number

5480-12-6

Product Name

Verbenone

IUPAC Name

4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3

InChI Key

DCSCXTJOXBUFGB-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2CC1C2(C)C

solubility

Practically insoluble to insoluble in water; soluble in non-polar solvents
Soluble (in ethanol)

Synonyms

verbenone, verbenone, (+-)-isomer, verbenone, (1R)-isomer, verbenone, (1S)-isomer

Canonical SMILES

CC1=CC(=O)C2CC1C2(C)C

The exact mass of the compound Verbenone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in water; soluble in non-polar solventssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6832. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Verbenone is a natural organic compound classified as a monoterpene and specifically identified as a bicyclic ketone terpene. It is primarily derived from the oil of Spanish verbena and is also found in rosemary oil. Verbenone possesses a characteristic pleasant odor and is nearly insoluble in water, although it is miscible with most organic solvents . Its chemical structure is represented by the formula C10H14OC_{10}H_{14}O, and it plays a significant role in various ecological and biological processes, particularly as an insect pheromone.

, notably oxidation and rearrangement. One of the primary synthetic routes involves the oxidation of α-pinene, a more common terpene, to produce verbenone. This transformation can be catalyzed using various methods, including the use of catalysts such as copper-containing molecular sieves . Additionally, verbenone can be converted into chrysanthenone through photochemical rearrangement .

Reactions involving verbenone include its interaction with N-bromosuccinimide, which leads to the formation of compounds with an oxabicyclo[3.2.1]octane skeleton, showcasing its reactivity under specific conditions .

Verbenone exhibits significant biological activity, particularly in its role as an insect pheromone. It serves as an anti-aggregation signal for bark beetles such as the southern pine beetle (Dendroctonus frontalis) and the mountain pine beetle (Dendroctonus ponderosae). When tree populations are under attack, verbenone helps regulate beetle populations by signaling when to cease aggregation around infested trees, thus aiding in forest management practices aimed at controlling these pests .

Moreover, research suggests that verbenone may possess antimicrobial properties and has been explored for its potential applications in therapeutic contexts .

Verbenone can be synthesized through various methods:

  • Oxidation of α-pinene: This method typically employs catalysts such as copper-containing molecular sieves to enhance conversion rates and selectivity towards verbenone .
  • Photochemical rearrangement: Verbenone can also be synthesized by rearranging precursors through exposure to light, leading to compounds like chrysanthenone .
  • Natural extraction: It can be obtained from essential oils of plants like rosemary and verbena, where it occurs naturally .

These methods highlight the versatility in synthesizing verbenone both chemically and naturally.

Verbenone has several practical applications:

  • Insect control: Primarily used in forestry to manage bark beetle populations by disrupting their aggregation behavior. Formulations of verbenone are registered with the U.S. Environmental Protection Agency for this purpose .
  • Perfumery and aromatherapy: Due to its pleasant aroma, verbenone is utilized in fragrances and essential oils.
  • Pharmaceuticals: It has been studied for potential therapeutic effects, including antimicrobial activity and use as a cough suppressant under the name levoverbenone .

Studies on verbenone's interactions focus on its biological role as an insect pheromone and its chemical reactivity. Research indicates that verbenone interacts with various insect species, affecting their behavior and population dynamics. Additionally, its reactions with chemical agents like N-bromosuccinimide demonstrate its potential for forming new compounds under specific conditions .

In therapeutic contexts, studies have suggested that verbenone may modulate biological pathways related to oxidative stress, indicating possible health benefits beyond its insecticidal properties .

Verbenone shares structural similarities with several other compounds within the terpene family. Here are some notable comparisons:

Compound NameStructure TypeUnique Feature
α-pineneMonoterpenePrecursor to verbenone; commonly found in pine resin.
β-pineneMonoterpeneSimilar structure but different odor profile; less reactive than α-pinene.
CamphorMonoterpene ketoneExhibits stronger medicinal properties; used in topical applications.
LimoneneMonoterpeneKnown for citrus aroma; widely used in cleaning products.
LinaloolMonoterpene alcoholExhibits floral scent; used in perfumes and aromatherapy.

Verbenone's unique role as an anti-aggregation pheromone sets it apart from these similar compounds, emphasizing its ecological importance while also showcasing its versatility across various applications.

Structural and Stereochemical Analysis

Verbenone is classified as a 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one, characterized by its distinctive bicyclic framework containing a ketone functional group. The compound exists in two enantiomeric forms, with both chiral centers exhibiting defined stereochemical configurations. The (S)-(-)-verbenone form contains both chiral centers in S configuration, while the (R)-(+)-verbenone displays R configuration at both stereocenters.

The molecular formula C₁₀H₁₄O reflects the monoterpene nature of verbenone, with its structure derived from the fundamental isoprene building blocks characteristic of terpene compounds. Nuclear magnetic resonance studies have provided detailed insights into the stereochemical arrangements, particularly distinguishing between the cis and trans configurations of related verbenol derivatives formed through various reduction processes.

Crystallographic analysis has revealed the precise three-dimensional arrangement of atoms within the verbenone framework, confirming the bicyclic structure and the specific positioning of the gem-dimethyl groups. The compound exhibits a pleasant characteristic odor and demonstrates near insolubility in water while maintaining miscibility with most organic solvents.

Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthetic formation of verbenone follows established monoterpene pathways, with α-pinene serving as a critical precursor in natural systems. In biological contexts, particularly within bark beetle gut microorganisms, the conversion of cis-verbenol to verbenone represents a crucial step in pheromone production. Studies have identified multiple bacterial species capable of facilitating this biotransformation, including Pantoea conspicua, Enterobacter xiangfangensis, and Staphylococcus warneri.

The enzymatic conversion process demonstrates remarkable sensitivity to oxygen concentration, with conversion efficiency increasing substantially under higher oxygen environments. Research conducted on Dendroctonus valens gut bacteria revealed that nine out of ten isolated bacterial species could convert cis-verbenol to verbenone, with conversion rates varying significantly based on oxygen availability. Under anaerobic conditions, conversion rates remained minimal, while 20% oxygen concentration environments produced optimal conversion efficiency.

The biotransformation mechanism involves oxidative processes that convert the hydroxyl group of verbenol to the ketone functionality characteristic of verbenone. This process appears to be mediated by reactive oxygen species, where increased oxygen concentration correlates directly with enhanced production of these reactive intermediates.

Synthetic Routes from Terpene Precursors

The synthetic preparation of verbenone from terpene precursors has been extensively studied, with α-pinene emerging as the most prominent starting material. The oxidative transformation of α-pinene to verbenone can be achieved through multiple synthetic approaches, each offering distinct advantages in terms of selectivity and yield.

Cytochrome P450cam-mediated oxidation represents one significant synthetic route, where engineered variants of this enzyme system demonstrate enhanced selectivity for α-pinene oxidation. The Y96F/V247L mutant showed exceptional activity, achieving α-pinene oxidation rates of 270 nanomoles per nanomole P450cam per minute, representing 70% of the rate observed for natural camphor oxidation. This enzymatic approach primarily produces cis-verbenol as an intermediate, which can subsequently be oxidized to verbenone.

Cascade biocatalytic systems offer another sophisticated approach, utilizing bi-enzymatic processes involving 2-1B peroxidase and M120 laccase. Under optimized conditions, this system achieved 80% α-pinene conversion with 70% yield in verbenol, which serves as an immediate precursor to verbenone. The process requires hydrogen peroxide concentrations up to 1.28 M and operates effectively at pH 5 in acetate buffer systems.

Synthetic MethodConversion RatePrimary ProductSelectivity
P450cam Y96F/V247L270 nmol/nmol/mincis-verbenol86% cis-verbenol, 5% verbenone
Cascade Biocatalysis80% α-pinene conversionverbenol68% verbenol, 20% verbenone
Lead Tetraacetate OxidationVariabletrans-verbenolHigh trans selectivity

Chemical oxidation methods include lead tetraacetate oxidation of α-pinene, which specifically produces trans-verbenol as the primary product. This route differs significantly from reduction-based approaches, which tend to favor cis-verbenol formation.

Oxidation and Photochemical Reactions

Verbenone participates in numerous oxidation and photochemical transformations that demonstrate its versatility as a synthetic intermediate. The photochemical rearrangement of verbenone to chrysanthenone represents one of the most significant transformations, proceeding through a Norrish Type I mechanism. This photomediated process converts the [3.1.1] bicyclic framework of verbenone into the [3.1.1] bicyclic structure of chrysanthenone.

Studies have revealed that the photochemical behavior differs between enantiomers, with (S)-verbenone and (R)-verbenone producing different rearrangement products under identical photochemical conditions. The (-)-verbenone photolysis leads to (-)-isochrysanthenone formation, while the corresponding (+)-verbenone follows alternative rearrangement pathways.

Oxidation reactions of verbenone derivatives provide access to various functionalized products. The CuAPO-5 catalyzed oxidation system demonstrates effectiveness for converting α-pinene to verbenone, with CuAPO-5(0.06) showing optimal catalytic activity. Under atmospheric pressure at 85°C with tert-butyl hydroperoxide as oxidant, this system achieved 83.2% α-pinene conversion with 36.4% verbenone selectivity.

Human liver microsome studies have revealed the biotransformation potential of verbenone, identifying (-)-10-hydroxyverbenone as a major metabolite. Kinetic analysis demonstrated varying metabolic rates among different human liver samples, with Km values ranging from 0.6 to 2.8 mM and Vmax values between 2.1 and 4.8 nanomoles per minute per nanomole P450.

Chiral Resolution and Enantiomer-Specific Properties

The enantiomeric forms of verbenone exhibit distinct physical and chemical properties that enable selective resolution and characterization. Preparative chiral liquid chromatography using cellulose triacetate has proven effective for separating verbenone enantiomers. This method provides access to both enantiomers in high enantiomeric excess, essential for studies requiring optically pure materials.

The (S)-(-)-verbenone enantiomer has been extensively utilized in asymmetric synthesis applications, particularly in the preparation of chiral triazolium salts. The synthesis begins with catalytic hydrogenation of (S)-(-)-verbenone to produce cis-verbanone with 99% yield and excellent diastereoselectivity. Subsequent transformations through ketooxime formation and selective reduction provide access to enantiomerically pure derivatives.

EnantiomerConfigurationOptical RotationBiological Activity
(S)-(-)-verbenoneS,SNegativeExpectorant properties
(R)-(+)-verbenoneR,RPositiveInsect pheromone activity

The stereochemical properties of verbenone significantly influence its biological activities and synthetic applications. The (S)-verbenone enantiomer demonstrates expectorant properties, while both enantiomers participate in insect pheromone systems. The absolute configuration affects not only biological activity but also the selectivity of subsequent chemical transformations, making enantiomer-specific studies crucial for understanding verbenone chemistry.

Diastereomerically pure isoxazoline derivatives have been prepared from (S)-verbenone using 1,3-dipolar cycloaddition reactions with nitrile oxides. These transformations proceed with high regioselectivity and diastereoselectivity, demonstrating the utility of enantiomerically pure verbenone in asymmetric synthesis. The resulting products have been characterized through comprehensive analytical techniques including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Verbenone, a bicyclic ketone terpene with the chemical formula C₁₀H₁₄O, plays a crucial role in the chemical communication system of economically important bark beetles [1]. This compound functions primarily as an anti-aggregation pheromone, mediating mass attacks on host trees to achieve optimum attack densities [16]. The chemical structure of verbenone, formally named 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one, enables it to serve as a potent semiochemical signal in forest ecosystems [2].

In the context of bark beetle ecology, verbenone operates within a sophisticated chemical language that regulates colonization behavior [1]. During the initial stages of a mass attack, verbenone causes attacking beetles to spread out, effectively utilizing the entire surface of the host tree [16]. As the attack progresses and beetle density increases, larger amounts of verbenone are released, signaling to newly arriving beetles that the host is fully occupied and no longer suitable for further colonization [16] [12]. This mechanism prevents overcrowding and resource depletion, serving as a natural population control mechanism [12].

Research has demonstrated that verbenone affects multiple bark beetle species, including Dendroctonus ponderosae (Mountain pine beetle), Dendroctonus frontalis (Southern pine bark beetle), and Dendroctonus brevicomis (Western pine beetle) [1] [4]. For the Chinese white pine beetle, Dendroctonus armandi, verbenone functions as an anti-aggregation pheromone specifically for male beetles [22]. Field trials have confirmed that the addition of verbenone to bait used to trap Dendroctonus armandi significantly decreased the efficiency of field trapping, providing evidence of its anti-aggregation properties [22].

The mechanism of verbenone as an anti-aggregation signal has been extensively studied in Dendroctonus species [22]. In bark beetles, verbenone is produced from dietary α-pinene in the fat body and serves as a chemical messenger that tells other beetles "this tree is full" [22] [12]. This communication system is particularly important in regulating the reproductive cycle of bark beetles such as the Southern pine beetle (Dendroctonus frontalis), which poses a significant threat to pine trees in the southeastern United States [1].

Beetle SpeciesResponse to Verbenone
Dendroctonus ponderosae (Mountain pine beetle)Anti-aggregation
Dendroctonus frontalis (Southern pine bark beetle)Anti-aggregation
Dendroctonus brevicomis (Western pine beetle)Anti-aggregation
Dendroctonus valens (Red turpentine beetle)Anti-aggregation
Dendroctonus armandi (Chinese white pine beetle)Anti-aggregation for males
Ips sexdentatusReduced attraction
Ips piniInhibited attraction

The effectiveness of verbenone as an anti-aggregation signal varies depending on beetle population density and environmental conditions [33]. Studies have shown that verbenone reduces mountain pine beetle infestation of lodgepole pine trees in treated areas when populations build gradually or when outbreaks in surrounding untreated forests are of moderate severity [33]. However, verbenone may not protect trees when mountain pine beetle populations rapidly increase, suggesting that its effectiveness is context-dependent [33] [29].

Insect-Predator Interactions and Repellent Effects

Verbenone not only influences the behavior of bark beetles but also affects their natural predators, creating complex ecological interactions within forest ecosystems [5]. Research has revealed that verbenone can repel certain predatory beetles that specialize in feeding on bark beetles, particularly those that target early successional stages of bark beetle infestations [8].

Field studies testing the response of bark beetle predators to verbenone have demonstrated varied effects depending on the predator species [5]. Multiple-funnel traps baited with attractant kairomones and varying release rates of verbenone showed that catches of predators such as Thanasimus undatulus, Enoclerus sphegeus, Enoclerus lecontei, and Lasconotus complex declined significantly with increasing release rates of verbenone [5] [8]. This suggests that these predator species actively avoid areas with high verbenone concentrations [5].

The ecological implications of this repellent effect are significant for predator-prey dynamics in forest ecosystems [5]. Researchers hypothesize that predators specializing on early successional bark beetles are repelled by verbenone since this compound indicates a late-stage attack [8]. When verbenone signals that a tree is in the later stages of infestation, these specialized predators may avoid such areas as they prefer to target newly infested trees with early-stage bark beetle populations [5] [8].

Interestingly, not all predator species respond negatively to verbenone [5]. Some generalist predators show no significant response to verbenone, while others may even be attracted by it [5]. For instance, Lasconotus subcostulatus and Corticeus praetermissus showed no significant response to verbenone in two of three experiments, while in a third experiment, catches of Corticeus praetermissus actually increased with verbenone dose [5]. This variable response pattern creates a complex ecological network where verbenone differentially affects various components of the forest insect community [9].

Predator SpeciesResponse to VerbenoneEcological Role
Thanasimus undatulusRepelled (decreased catches)Bark beetle predator
Enoclerus sphegeusRepelled (decreased catches)Bark beetle predator
Enoclerus leconteiRepelled (decreased catches)Bark beetle predator
Lasconotus complexRepelled (decreased catches)Bark beetle predator
Lasconotus subcostulatusNo significant responseBark beetle predator
Corticeus praetermissusVariable (no response to increased attraction)Bark beetle predator
Temnochila caeruleaVariable responseBark beetle predator
Thanasimus formicariusVariable responseBark beetle predator

Recent research in a Mediterranean pine forest in Tuscany evaluated the impact of verbenone on saproxylic beetles, including both bark beetles and their predators [3] [9]. The study found that verbenone notably increased saproxylic beetle diversity when present in traps, implying potential implications for its use in limiting the aggregation of bark beetle pests on susceptible trees [3]. Some predator species that had not previously been studied in relation to verbenone effects showed significant responses, highlighting the complexity of verbenone's influence on forest insect communities [9].

The differential effects of verbenone on bark beetles and their predators have important implications for forest management strategies [9]. Understanding how verbenone affects both pest species and their natural enemies is crucial for developing effective and ecologically sound pest management approaches that preserve the natural regulatory mechanisms within forest ecosystems [3] [9].

Plant Defense Mechanisms and Phytochemical Interactions

Verbenone occurs naturally in various plant species and serves as an important component of plant defense mechanisms against pathogens and herbivores [7] [6]. As a monoterpene, verbenone belongs to the largest group of plant secondary metabolites, which play crucial roles in plant protection against a broad range of threats [31]. The presence of verbenone in plant tissues contributes to their chemical defense arsenal, providing protection through multiple mechanisms [6] [31].

In plant defense systems, verbenone functions as part of the complex array of secondary metabolites that plants produce to discourage or kill attackers [6]. These compounds are not directly derived from photosynthesis and are not necessary for respiration or plant growth and development, but they serve essential protective functions [6]. Many plant metabolites, including verbenone, are toxic and can even be lethal to animals that ingest them, serving as effective deterrents against herbivory [6].

Verbenone has been identified as a natural constituent in several plant species [7] [21]. It is the primary constituent of the oil of Spanish verbena (Verbena triphylla), hence its name [1] [17]. Additionally, verbenone is found in rosemary (Rosmarinus officinalis), particularly in the ABV chemotype (with Bornyl acetate and Verbenone) from Corsica or sometimes from South Africa [21]. Other plants reported to contain verbenone include Artemisia thuscula and Helichrysum taenari [7].

SourceNotes
Spanish verbena oil (Verbena triphylla)Primary constituent, source of name
Rosemary (Rosmarinus officinalis)Present in essential oil, especially ABV chemotype
Pine trees (Pinus spp.)Produced during bark beetle infestation
Artemisia thusculaReported to contain verbenone
Helichrysum taenariReported to contain verbenone

The antimicrobial properties of verbenone contribute significantly to plant defense against pathogens [10] [25]. Studies have shown that verbenone exhibits antimicrobial activity against several microorganisms, including bacteria and fungi [10]. For example, verbenone isolated from Rosmarinus officinalis essential oil demonstrated antimicrobial activity against various microorganisms, with Staphylococcus aureus being particularly sensitive [10]. This antimicrobial activity helps plants protect themselves against infectious microorganisms such as fungi, bacteria, and nematodes that might otherwise damage their tissues [6] [10].

Verbenone's role in plant defense extends beyond direct antimicrobial activity [30]. As a volatile compound, verbenone can be released upon herbivore attack and is capable of directly inducing or priming hormonal defense signaling pathways [31]. This allows plants to respond rapidly to threats and activate appropriate defense mechanisms [31]. The release of verbenone and other volatile terpenes can also serve as signals to neighboring plants, warning them of potential threats and allowing them to preemptively activate their own defense systems [31].

The phytochemical interactions involving verbenone are complex and multifaceted [20]. As a terpene, verbenone is produced through the biosynthetic pathway that begins with geranyl diphosphate, a universal precursor of isoprenoids in all living organisms [19]. This pathway involves a series of enzymatic reactions that ultimately lead to the formation of verbenone and other monoterpenes [19]. Understanding these biosynthetic pathways provides insights into how plants produce these defensive compounds and how they might be manipulated for various applications [19] [20].

Microbial Production and Gut-Associated Bacterial Metabolism

Verbenone production is not limited to plant biosynthesis; microorganisms, particularly those associated with bark beetles, play a significant role in verbenone production through metabolic conversion of precursor compounds [11] [24]. This microbial involvement represents a fascinating example of symbiotic relationships between insects and their gut microbiota, with important implications for bark beetle ecology and forest management [11].

Research has revealed that gut-associated bacteria in bark beetles are capable of converting cis-verbenol, a precursor compound, to verbenone [11] [24]. A study analyzing the volatiles in Dendroctonus valens guts and frass (excrement) after antibiotic treatment versus control found that the amount of verbenone was significantly suppressed in beetle guts after antibiotic treatment [11]. This indicates that gut bacteria play a crucial role in verbenone production within the beetle digestive system [24].

Further investigation identified and isolated bacteria from Dendroctonus valens guts and frass, examining their ability to produce verbenone from the precursor cis-verbenol [11]. The results were striking: thirteen out of sixteen gut bacterial isolates were capable of converting cis-verbenol to verbenone [11] [24]. This widespread capability among gut bacteria suggests that verbenone production is a common metabolic function in the bark beetle gut microbiome [11].

MicroorganismConversion PathwayEfficiency/Notes
Gut bacteria in Dendroctonus valenscis-verbenol to verbenone13 of 16 gut bacterial isolates capable of conversion
Gut bacteria in other bark beetlescis-verbenol to verbenoneConversion may reduce cytotoxicity of precursors
Cladosporium cladosporidesα-pinene to verbenone (via verbenol)86.8±3.0% conversion in 7 days
Endophytic fungiVarious terpene transformationsVariable efficiency

Interestingly, the study also compared the cytotoxicities between cis-verbenol and verbenone to the bacterial isolates and found that cis-verbenol had stronger cytotoxicities than verbenone to all tested gut bacterial isolates [11] [24]. This suggests that the bacteria may benefit from the conversion due to the reduced cytotoxicity from the precursor to the beetle pheromone [11]. This represents a potential mutualistic relationship where the bacteria detoxify a harmful compound while simultaneously producing a useful pheromone for their host [24].

Beyond gut bacteria, other microorganisms have been found to produce verbenone through various metabolic pathways [14]. For example, the fungus Cladosporium cladosporides has been shown to biotransform (+)-α-pinene to (+)-verbenone with high efficiency (86.8±3.0% conversion) in a 7-day incubation period [14]. In this process, verbenol is formed as an intermediate product and is slowly biocatalyzed to verbenone [14]. This demonstrates that verbenone production can occur through multiple microbial pathways involving different precursor compounds [14].

The microbial production of verbenone has significant ecological implications [11]. The bacterial species capable of verbenone production largely exists in bark beetle guts and frass, suggesting that gut-associated bacteria may help the bark beetle produce the pheromone verbenone in guts and frass [11] [24]. This microbial contribution to pheromone production represents an important aspect of the chemical ecology of bark beetles and their interactions with host trees [11].

Physical Description

Colourless liquid; Minty spicy aroma

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

150.104465066 g/mol

Monoisotopic Mass

150.104465066 g/mol

Heavy Atom Count

11

Density

0.975-0.981

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 128 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 128 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18309-32-5
80-57-9

Wikipedia

Verbenone

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 07-20-2023

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